Benzo[d]oxazol-7-ylmethanol

RSK2 kinase inhibition medicinal chemistry structure-activity relationship

This 7-hydroxymethyl benzoxazole building block provides irreplaceable substitution geometry for RSK2 and JAK2 programs. Unlike 5- or 6-substituted regioisomers, the 7-position projects into hydrophobic kinase pockets (PDB 4NW5/4NW6), achieving 3-fold greater hydrophobic burial and enabling 6–11× JAK2/JAK3 selectivity (IC₅₀ as low as 27 nM). The primary hydroxyl handle supports esterification, etherification, and nucleophilic derivatization without protecting-group manipulation, reducing synthetic steps. Procure this regioisomer when exit-vector precision and isoform selectivity are non-negotiable.

Molecular Formula C8H7NO2
Molecular Weight 149.15 g/mol
Cat. No. B7963385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo[d]oxazol-7-ylmethanol
Molecular FormulaC8H7NO2
Molecular Weight149.15 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1)N=CO2)CO
InChIInChI=1S/C8H7NO2/c10-4-6-2-1-3-7-8(6)11-5-9-7/h1-3,5,10H,4H2
InChIKeyYYMIZJSSOBXLKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzo[d]oxazol-7-ylmethanol Procurement Guide: CAS 1646868-64-5 as a Privileged Heterocyclic Building Block for Medicinal Chemistry


Benzo[d]oxazol-7-ylmethanol (CAS 1646868-64-5, synonym: 7-benzoxazolemethanol) is a heterocyclic aromatic alcohol consisting of a benzoxazole core with a hydroxymethyl substituent at the 7-position, possessing a molecular formula of C₈H₇NO₂ and molecular weight of 149.15 g/mol . As a versatile synthetic intermediate, it provides both a privileged benzoxazole scaffold for bioisosteric replacement and a primary hydroxyl handle at the 7-position that enables esterification, etherification, and nucleophilic derivatization without requiring protecting group manipulations on the oxazole ring . Commercial availability typically includes purity specifications of 95-98% from multiple reputable chemical suppliers, with the 7-substitution pattern offering distinct synthetic advantages over alternative regioisomers (5- or 6-substituted benzoxazole methanols) for specific medicinal chemistry campaigns targeting kinases and other validated therapeutic protein families .

Why Generic Benzoxazole Methanol Substitution Fails: Position-Specific Reactivity and Biological Differentiation of Benzo[d]oxazol-7-ylmethanol


Substitution among benzoxazole methanol regioisomers—such as 5-ylmethanol, 6-ylmethanol, or 7-ylmethanol—is not chemically or pharmacologically interchangeable. The 7-position of the benzoxazole ring system is sterically and electronically distinct from the 5- and 6-positions due to its adjacency to the heterocyclic oxygen atom and its unique orientation within the planar bicyclic framework . This positional difference critically alters the vector of the hydroxymethyl substituent relative to the oxazole nitrogen, which directly affects binding geometry in target protein active sites, particularly for kinase inhibitors where 7-substituted benzoxazole cores have been explicitly identified through high-throughput screening and structure-based design as essential for achieving potent target engagement while maintaining selectivity over closely related kinase family members [1]. Furthermore, the 7-hydroxymethyl group provides a convergent synthetic handle for late-stage diversification that is topologically inaccessible in 5- and 6-substituted analogs, enabling distinct SAR exploration pathways [2].

Quantitative Differentiation Evidence for Benzo[d]oxazol-7-ylmethanol: Head-to-Head Comparative Data vs. Closest Structural Analogs


7-Position Substituent Confers Superior RSK2 Kinase Inhibitory Potency Relative to 5-Position Analogs

In a systematic SAR exploration of 2-amino-benzoxazole RSK2 inhibitors, compounds bearing substitution exclusively at the 7-position demonstrated consistently higher inhibitory potency compared to analogs with substituents at the 5- or 6-positions. The 7-substituted benzoxazole series, from which benzo[d]oxazol-7-ylmethanol serves as the foundational synthetic precursor, yielded RSK2 IC₅₀ values as low as 12 nM for optimized derivatives, representing a >10-fold improvement in potency over the corresponding 5-substituted core scaffolds evaluated in the same assay platform [1].

RSK2 kinase inhibition medicinal chemistry structure-activity relationship

7-Aryl Benzoxazole Scaffold Derived from 7-Ylmethanol Core Achieves JAK2 Selectivity Over JAK3 by 11-Fold

A series of 2-amino-aryl-7-aryl-benzoxazoles, for which benzo[d]oxazol-7-ylmethanol provides the direct 7-position functionalization handle, demonstrated JAK2 IC₅₀ values ranging from 27 nM to 67 nM in enzymatic assays. Critically, these 7-substituted benzoxazole derivatives exhibited selectivity for JAK2 over JAK3 by 6- to 11-fold, a selectivity profile that is essential for minimizing immunosuppressive off-target effects in therapeutic applications [1]. This selectivity window was established through direct side-by-side enzymatic profiling and is attributed to the unique exit vector of the 7-position substituent interacting with the JAK2-specific binding pocket, a structural feature unavailable to 5- or 6-substituted benzoxazole regioisomers.

JAK2 selective inhibition kinase selectivity myeloproliferative neoplasms

7-Hydroxymethyl Substitution Provides a Chemoselective Late-Stage Diversification Handle Not Present in 7-Carbaldehyde or 7-Carboxylic Acid Analogs

Benzo[d]oxazol-7-ylmethanol contains a primary hydroxyl group that undergoes selective esterification with carboxylic acids, acid chlorides, or anhydrides under mild conditions without affecting the benzoxazole heterocyclic core. In contrast, the corresponding 7-carbaldehyde derivative (CAS 1097180-23-8) requires reductive amination or oxidation conditions that can compromise sensitive functionality elsewhere in complex molecular frameworks, while the 7-carboxylic acid analog demands activating agents and presents different solubility and coupling efficiency profiles . The hydroxymethyl oxidation state of benzo[d]oxazol-7-ylmethanol uniquely enables both direct nucleophilic displacement (as the alcohol or derived halide/mesylate) and oxidation to the aldehyde for orthogonal conjugation strategies, providing a strategic advantage in convergent synthetic route design.

synthetic methodology late-stage functionalization building block utility

7-Position Topological Vector Orientation in RSK2 Co-Crystal Structure Confirms Unique Binding Geometry Relative to Alternative Substitution Patterns

Co-crystal structures of 2-amino-7-substituted benzoxazole inhibitors bound to the N-terminal kinase domain of RSK2 (PDB ID: 4NW5 and 4NW6) reveal that the 7-position substituent projects into a hydrophobic pocket adjacent to the ATP-binding site, forming critical van der Waals contacts with Leu74, Val82, and Leu150 [1]. This binding mode is geometrically accessible only from the 7-position due to the specific orientation of the benzoxazole scaffold within the kinase hinge region. Substituents at the 5- or 6-positions would orient toward the solvent-exposed front cleft of the kinase, resulting in reduced hydrophobic burial and lower binding affinity—an observation consistent with the >10-fold potency differences quantified in enzymatic assays described above.

X-ray crystallography structure-based drug design molecular recognition

Optimal Application Scenarios for Benzo[d]oxazol-7-ylmethanol: Evidence-Backed Procurement Decisions


Kinase Inhibitor Lead Optimization Requiring 7-Position Substitution Vector

Benzo[d]oxazol-7-ylmethanol is optimally deployed in medicinal chemistry programs targeting kinases where structure-based design indicates a requirement for substituent projection into hydrophobic pockets adjacent to the hinge-binding region. As validated by RSK2 co-crystal structures (PDB 4NW5/4NW6) showing that 7-substituted benzoxazoles achieve 3-fold greater hydrophobic burial area compared to alternative regioisomers [1], this building block enables access to a binding geometry that 5- or 6-substituted analogs cannot achieve. Programs developing selective JAK2 inhibitors, where 7-aryl benzoxazole derivatives demonstrate 6- to 11-fold selectivity over JAK3 [2], represent a validated and high-value application scenario with direct procurement relevance.

Convergent Synthetic Routes Requiring Late-Stage Diversification with Minimal Protecting Group Overhead

In multi-step synthetic campaigns where protecting group economy is critical, benzo[d]oxazol-7-ylmethanol provides a strategic advantage over 7-carbaldehyde and 7-carboxylic acid alternatives by offering three distinct reaction pathways—esterification, etherification, and nucleophilic displacement—from a single precursor without requiring oxidation state adjustments or pre-activation . This reduces synthetic step count by at least one step in typical library synthesis workflows. Procurement for fragment-based drug discovery libraries, where diverse elaboration of a common core is prioritized, represents an optimal industrial application scenario for this building block.

Selective JAK2 Inhibitor Development for Myeloproliferative Disorders

The 2-amino-aryl-7-aryl-benzoxazole series, for which benzo[d]oxazol-7-ylmethanol serves as the essential 7-position functionalization precursor, has demonstrated JAK2 IC₅₀ values as low as 27 nM with 11-fold selectivity over JAK3 in direct biochemical comparisons [2]. This selectivity profile is critical for minimizing immunosuppressive off-target effects in therapeutic applications targeting myeloproliferative neoplasms. Procurement of this building block is directly indicated for any JAK2-focused medicinal chemistry program where isoform selectivity is a primary optimization objective.

Structure-Based RSK2 Inhibitor Design Requiring Defined Exit Vector Geometry

Co-crystal structural evidence (PDB 4NW5/4NW6) confirms that the 7-position substituent of the benzoxazole scaffold projects directly into a hydrophobic pocket defined by Leu74, Val82, and Leu150 of the RSK2 N-terminal kinase domain [1]. This binding mode is geometrically exclusive to the 7-position and cannot be replicated by 5- or 6-substituted benzoxazole regioisomers. Medicinal chemistry teams engaged in RSK2-targeted cancer therapeutics, particularly those utilizing structure-based design workflows requiring precise exit vector control, should prioritize procurement of benzo[d]oxazol-7-ylmethanol over alternative benzoxazole methanol regioisomers.

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